Methyl 2-[6-(2-chlorophenyl)-4-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[6-(2-chlorophenyl)-4-(4-chlorophenyl)-3-cyano-pyridin-2-yl]sulfanylacetate is a complex organic compound with a unique structure that includes both chlorophenyl and cyano groups
Vorbereitungsmethoden
The synthesis of Methyl 2-[6-(2-chlorophenyl)-4-(4-chlorophenyl)-3-cyano-pyridin-2-yl]sulfanylacetate typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the chlorophenyl and cyano groups. The final step involves the addition of the sulfanylacetate group. Reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Analyse Chemischer Reaktionen
Methyl 2-[6-(2-chlorophenyl)-4-(4-chlorophenyl)-3-cyano-pyridin-2-yl]sulfanylacetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[6-(2-chlorophenyl)-4-(4-chlorophenyl)-3-cyano-pyridin-2-yl]sulfanylacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Wirkmechanismus
The mechanism of action of Methyl 2-[6-(2-chlorophenyl)-4-(4-chlorophenyl)-3-cyano-pyridin-2-yl]sulfanylacetate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting cellular processes. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-[6-(2-chlorophenyl)-4-(4-chlorophenyl)-3-cyano-pyridin-2-yl]sulfanylacetate can be compared to other compounds with similar structures, such as:
- Methyl 2-(4-chlorophenyl)acetate
- Ethyl 2-(4-chlorophenyl)acetate These compounds share some structural similarities but differ in their functional groups and overall reactivity. The unique combination of chlorophenyl and cyano groups in Methyl 2-[6-(2-chlorophenyl)-4-(4-chlorophenyl)-3-cyano-pyridin-2-yl]sulfanylacetate gives it distinct properties and potential applications .
Eigenschaften
Molekularformel |
C21H14Cl2N2O2S |
---|---|
Molekulargewicht |
429.3 g/mol |
IUPAC-Name |
methyl 2-[6-(2-chlorophenyl)-4-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C21H14Cl2N2O2S/c1-27-20(26)12-28-21-17(11-24)16(13-6-8-14(22)9-7-13)10-19(25-21)15-4-2-3-5-18(15)23/h2-10H,12H2,1H3 |
InChI-Schlüssel |
JGVIROKSYUELDW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2Cl)C3=CC=C(C=C3)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.